Seiridin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Seiridin is a natural product found in Seiridium cardinale, Lepteutypa cupressi, and other organisms with data available.
Scientific Research Applications
Enantioselective Synthesis and Genetic Selection
Seiridin is a phytotoxic dialkylsubstituted butenolide produced by Seiridium species, fungi pathogenic to cypress. The first enantioselective synthesis of seiridin has been achieved, which is significant for producing larger quantities for the genetic selection of resistant cypress plants (Bonini, Chiummiento, Evidente, & Funicello, 1995).
Structure-Activity Relationship Studies
Research on the structure-activity relationship of seiridins (SEIs) and their derivatives has been conducted. These studies investigate the bioactivity of seiridins and their effects on host and non-host plants, as well as their antimicrobial activity (Sparapano & Evidente, 1995).
Flow Cytometry Identification
Seiridin has been identified by flow cytometry, utilizing antibodies specific to seiridin and its derivatives. This method provides a nuanced understanding of the interactions between seiridin and its structural isomers (Evidente, Andolfi, D’Apice, Iannelli, & Scala, 2006).
Phytotoxicity Studies
Seiridin has been identified as a phytotoxic compound produced by Seiridium cardinale, the pathogen of cypress canker. It causes chlorotic and necrotic symptoms in various plants and exhibits antibacterial activity (Sparapano, Evidente, Ballio, Graniti, & Randazzo, 1986).
properties
CAS RN |
103963-34-4 |
---|---|
Product Name |
Seiridin |
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
3-[(6R)-6-hydroxyheptyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C12H20O3/c1-9(13)6-4-3-5-7-11-8-15-12(14)10(11)2/h9,13H,3-8H2,1-2H3/t9-/m1/s1 |
InChI Key |
SPMSMOKNNWFXOX-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(COC1=O)CCCCC[C@@H](C)O |
SMILES |
CC1=C(COC1=O)CCCCCC(C)O |
Canonical SMILES |
CC1=C(COC1=O)CCCCCC(C)O |
synonyms |
seiridin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.